Maltoheptaose hydrate

Enzymology Clinical Chemistry α-Amylase Assay

Quantitative enzymology and carbohydrate analysis demand exact oligosaccharide chain length. Adjacent DP analogs (DP6, DP8) yield non-interpolable kinetic parameters and distinct chromatographic retention. - **Enzyme subsite mapping**: Differentiate isoforms & validate computational models using defined DP7 (Km, kcat/Km). - **Analytical standard**: Baseline resolution from DP6/DP8 on HILIC; linear UPLC-ELSD (15-2000 µg/mL, R² ≥0.9914). - **Binding studies**: Control for non-specific interactions in ITC/SPR (e.g., Kd 32 µM vs cyclodextrins). - **Supply**: HPLC ≥95%, crystalline powder, water-soluble.

Molecular Formula C42H74O37
Molecular Weight 1171.0 g/mol
Cat. No. B12424459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltoheptaose hydrate
Molecular FormulaC42H74O37
Molecular Weight1171.0 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)CO)O)O)O)O.O
InChIInChI=1S/C42H72O36.H2O/c43-1-9(51)17(53)31(10(52)2-44)73-38-26(62)20(56)33(12(4-46)68-38)75-40-28(64)22(58)35(14(6-48)70-40)77-42-30(66)24(60)36(16(8-50)72-42)78-41-29(65)23(59)34(15(7-49)71-41)76-39-27(63)21(57)32(13(5-47)69-39)74-37-25(61)19(55)18(54)11(3-45)67-37;/h1,9-42,44-66H,2-8H2;1H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+;/m0./s1
InChIKeyWYYBIPDXMUDOHX-GEXPGIPISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maltoheptaose Hydrate: Linear DP7 Maltooligosaccharide


Maltoheptaose hydrate is a linear maltooligosaccharide consisting of seven glucose units linked by α-1,4 glycosidic bonds, with the molecular formula C42H72O36 (anhydrous) and a molecular weight of 1153.00 g/mol . This specific degree of polymerization (DP7) confers unique physicochemical properties, including high water solubility (up to 272 g/L) [1] and a defined left-handed helical structure with 6.5 glucose residues per turn [2]. As a well-defined, single-species oligosaccharide, it is distinct from polydisperse mixtures like maltodextrins, making it a critical reagent for precise scientific and industrial applications where chain-length specificity is paramount.

1 Enzyme kinetics substrate for amylase, glucoamylase, and phosphorylase specificity profiling.
2 Chromatographic standard with baseline-resolved peak in HILIC/UPLC maltooligosaccharide analysis.
3 Linear flexible ligand for starch-binding domain (SBD/CBM) recognition and thermodynamics studies.

Maltoheptaose Chain-Length Specificity


Maltooligosaccharides, while chemically similar, exhibit chain-length-dependent interactions with enzymes, substrates, and biological systems. This phenomenon, driven by variations in substrate binding site geometry and the steric requirements of biological targets, means that in-class compounds like maltopentaose (DP5) or maltohexaose (DP6) are not functionally interchangeable with maltoheptaose (DP7) [1]. For example, the active site of phosphorylase b demonstrates a strict minimum chain-length requirement, accepting maltoheptaose but not maltotetraose [2]. Similarly, the solution conformation and ability to form transient cyclic structures are unique to the heptamer length [3]. Therefore, substituting a different oligomer without rigorous validation introduces significant risk of altered kinetics, reduced specificity, or complete loss of function in assays, formulations, or bioprocesses.

  • Kinetic parameter mismatch
    Km, Vmax, and catalytic efficiency may shift 2- to 10-fold between DP6 and DP7 in enzyme assays, altering comparative results.
  • Binding affinity deviation
    Carbohydrate-binding modules and SBDs discriminate chain length; Kd values can differ substantially between DP6, DP7, and DP8.
  • Chromatographic retention shift
    Retention times on HILIC phases are not interchangeable; direct peak-area correlation between DP7 and adjacent homologs is not supported.

Maltoheptaose Hydrate Comparative Evidence


Maltose Phosphorylase Kinetics

In kinetic studies with human pancreatic α-amylase, maltoheptaose (G7) demonstrates significantly slower hydrolysis rates compared to shorter maltooligosaccharides [1]. This kinetic resistance is a key differentiator for applications where selective or reduced enzymatic degradation is desired.

Mal-P Kinetics
Head-to-head
53% lower Km (0.47 vs 1.0 mM), 56% higher Vmax/Km (53.2 vs 34)
Supports tight enzyme binding and distinct kinetic profile vs maltohexaose under thermophilic assay conditions.
Archaeoglobus fulgidus Mal-P, 80°C, pH 5.8
Enzymology Clinical Chemistry α-Amylase Assay

Fungal Glucoamylase Hydrolysis Kinetics

A specific mutant of cyclodextrin glucanotransferase (CGTase), H233Y, was engineered to exhibit a strong preference for producing maltoheptaose (G7) over cyclodextrins [1]. This engineered enzyme demonstrates a 7-fold higher catalytic efficiency (kcat/Km) for β-cyclodextrin hydrolysis to G7 than for the reverse reaction, leading to the accumulation of the linear heptamer [1].

Glucoamylase kcat/Km
Reported
2850 s⁻¹·mM⁻¹ (14% higher than DP6, 30% lower than DP5)
Reported catalytic efficiency positions DP7 non-linearly between DP5 and DP6 in glucoamylase subsite architecture.
Aspergillus niger glucoamylase, 40°C, pH 4.5
Enzyme Engineering Biocatalysis Bioprocessing

Starch-Binding Domain Ligand Discrimination

Maltoheptaose (G7) can adopt a transient cyclic conformation to form a 'pseudo' inclusion complex with naproxen, a behavior not observed for shorter maltooligosaccharides [1]. Its apparent binding constant (K1:1 = 1.0 × 10³ L mol⁻¹) is comparable to the true inclusion complex with β-cyclodextrin at low temperatures, despite being a linear molecule [1].

SBD Binding (linear vs cyclic)
Head-to-head
β-Cyclodextrin binds 16.8–21.3× tighter than linear maltoheptaose to SBD fragments
Flexible-chain vs. cavity-mediated recognition; linear heptasaccharide probes open-site binding while cyclodextrin targets rigid pocket.
Aspergillus glucoamylase I SBD106/122, UV difference spectroscopy
Drug Delivery Pharmaceutics Supramolecular Chemistry

CBM98 Binding Affinity Comparison

Cogrinding a model drug with either maltoheptaose or maltopentaose leads to drug amorphization, as evidenced by the disappearance of crystalline peaks in powder X-ray diffraction (PXRD) [1]. However, the mechanistic pathway of this amorphization is distinct for maltoheptaose, indicating that the degree of polymerization influences the solid-state interaction and the resulting physical stability of the dispersion [1].

CBM98 Affinity
Head-to-head
Kd 32±9.8 µM (intermediate between α-CD 42 µM and β-CD 26 µM)
Linear benchmark for starch-recognition thermodynamics; flexibility contributions can be deconvolved from cyclization effects.
Ruminococcus bromii CBM98, ITC, 25°C
Pharmaceutical Formulation Solid-State Chemistry Amorphous Solid Dispersions

Linear Oligosaccharide Guest Complexation

A native mass spectrometry study revealed a clear chain-length-dependent binding affinity of maltooligosaccharides to Cytochrome c . Maltoheptaose (Mal VII) exhibited the lowest relative binding affinity in the series, following the order: Maltotriose (Mal III) > Maltotetraose (Mal IV) > Maltose (Mal II) > Maltopentaose (Mal V) > Maltohexaose (Mal VI) > Maltoheptaose (Mal VII) .

Guest Complexation
Class-level
100–1000× weaker than β-cyclodextrin for aromatic guests (e.g., p-cresol, methyl orange)
Reported low-affinity host; suitable as negative control or flexible template when cyclodextrin-like binding is undesired.
Class-level inference from UV-Vis studies; no preorganized hydrophobic cavity
Proteomics Biophysics Native Mass Spectrometry

UPLC-ELSD Maltooligosaccharide Analysis

Glycogen phosphorylase b has a strict chain-length requirement for its substrates. It can utilize maltoheptaose (G7) and maltohexaose (G6) but cannot accept the shorter maltotetraose (G4) for phosphorylysis [1]. This makes maltoheptaose a necessary reagent for studying this specific enzyme's activity in vitro.

UPLC-ELSD Method
Method context
Linear 15–2000 µg/mL, R²≥0.9914; LOQ 15 µg/mL; baseline resolved from DP6/DP8
Supports use as calibration standard for DP7 quantification in maltooligosaccharide profiling; distinct retention time avoids co-elution.
Acquity UPLC BEH Amide, ELSD, acetonitrile/water gradient
Biochemistry Glycogen Metabolism Enzyme Activation

Maltoheptaose Hydrate Applications


Amylase Subsite Specificity Profiling

For clinical chemistry and diagnostic kit manufacturers, maltoheptaose is the preferred substrate over faster-hydrolyzed oligomers like maltopentaose. Its slower hydrolysis rate provides a broader, more linear dynamic range in coupled enzyme assays, improving assay precision and sensitivity. This reduces the risk of substrate depletion artifacts and allows for more accurate quantification of α-amylase activity in serum or plasma.

Ligand Recognition by Starch-Binding Modules

Formulation scientists can leverage maltoheptaose's ability to form transient 'pseudo' inclusion complexes . This property is particularly valuable for solubilizing poorly water-soluble drugs or protecting labile molecules, offering a non-cyclic alternative to β-cyclodextrin. This can be crucial for circumventing the renal toxicity or regulatory hurdles sometimes associated with cyclodextrin derivatives, while still providing a stabilizing effect.

Maltooligosaccharide Profiling by UPLC-HILIC

Biotechnologists seeking to produce or utilize specific oligosaccharide chain lengths will find maltoheptaose to be an essential standard and substrate. As demonstrated by the engineering of CGTase mutants that preferentially accumulate G7 , maltoheptaose is a key product specification. Its use as a calibration standard and substrate is critical for optimizing and monitoring enzymatic reactions aimed at producing defined maltooligosaccharide mixtures.

Negative Control for Cyclodextrin Complexation

Researchers developing nanoparticles for targeted delivery or imaging can exploit maltoheptaose's low binding affinity for proteins like Cytochrome c . Surface functionalization with maltoheptaose can create a 'stealth' coating that minimizes opsonization and non-specific protein adsorption, thereby potentially extending circulation time and improving the biodistribution of the nanocarrier.

Application
Selection Property
Validation Focus
Amylase subsite specificity profiling
Defined DP7 length for controlled subsite occupancy (−4 to +3)
Comparative kinetics (Km, kcat/Km) against DP6/DP8 to verify isoform or mutant specificity
Starch-binding domain (SBD/CBM) ligand studies
Linear flexible heptasaccharide vs. cyclic β-cyclodextrin
Binding thermodynamics (Kd, ΔH) comparison to decouple flexibility and cyclization contributions
Maltooligosaccharide profiling by HILIC/UPLC
Baseline resolution from DP6/DP8 and linear calibration (R²≥0.9914)
Retention time specificity and LOQ for DP7 quantification in complex matrices
Negative control for cyclodextrin complexation
100–1000× weaker guest binding vs. β-cyclodextrin
Demonstrate cavity-dependent spectral or solubility changes; exclude non-specific backbone interactions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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